2-Iodo-4-nitrophenylacetonitrile

Cross-coupling Cyclization Medicinal chemistry

Researchers face limited synthetic routes when constructing α-aryl nitrile pharmacophores due to incompatible halogen reactivity. 2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6) solves this via an ortho-iodo/para-nitro/benzylic nitrile triad enabling orthogonal functionalization. • **Reactive handle**: C(sp2)-I bond offers faster oxidative addition than Cl/Br analogs for selective Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. • **Activated site**: para-Nitro group enhances benzylic proton acidity for organocatalytic Michael additions. • **Post-modification**: Nitrile reduces to primary amine; nitro reduces to aniline. Supplied as a stable crystalline solid. Global delivery with batch-specific COA.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Cat. No. B11723693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitrophenylacetonitrile
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I)CC#N
InChIInChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
InChIKeyFTDSHKDVHIGCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-nitrophenylacetonitrile: Halogenated Nitrile Building Block


2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6) is a functionalized aromatic building block belonging to the phenylacetonitrile class, characterized by a molecular formula of C8H5IN2O2 and a molecular weight of 288.04 g/mol [1]. The compound features three key functional groups on a single phenyl ring: a nitrile (-CH2CN), a nitro (-NO2) substituent at the para position, and an iodine atom at the ortho position . The electron-withdrawing nitro group activates the aromatic system and enhances the acidity of the benzylic protons, enabling participation in organocatalytic conjugate addition reactions [2]. The iodine substituent provides a reactive handle for transition metal-catalyzed cross-coupling, allowing late-stage diversification into complex molecular architectures .

1
Aryl iodide handle for Pd, Cu, and Ni cross-coupling chemistries
2
para-Nitro activation enables organocatalytic Michael additions
3
Orthogonal reactive sites support sequential diversification

2-Iodo-4-nitrophenylacetonitrile: Advantages Over Chloro/Bromo Analogs


Generic substitution among halogenated nitrophenylacetonitriles—specifically chloro (C8H5ClN2O2) and bromo (C8H5BrN2O2) analogs—is not scientifically valid due to fundamental differences in oxidative addition kinetics, bond dissociation energies, and chemoselectivity profiles [1]. In palladium-catalyzed cross-coupling reactions, the C(sp2)-I bond of 2-iodo-4-nitrophenylacetonitrile exhibits substantially higher reactivity compared to C-Br and C-Cl bonds, enabling orthogonal coupling strategies where the iodine site can be selectively functionalized while preserving other halogens on the same scaffold [2]. Copper-mediated vicarious nucleophilic substitution studies demonstrate that iodinated methylene compounds are generally applicable substrates, whereas bromo analogues are less efficient unless an extra electron-withdrawing group is present [3]. This differential reactivity translates directly to synthetic efficiency, reaction yields, and the ability to execute sequential functionalization strategies that cannot be replicated with lighter halogen congeners.

Target compound
Ortho-iodo enables mild oxidative addition and selective C–I functionalization
Chloro / bromo analogs
C–Br/Cl bonds require harsher conditions; orthogonal coupling strategies may fail
Target compound
Iodine leaving-group ability supports Cu-mediated nucleophilic substitution
Chloro / bromo analogs
Bromo analogues often less efficient; chloro generally unreactive in same transformations

2-Iodo-4-nitrophenylacetonitrile: Differentiation Evidence vs Analogs


Pd-Catalyzed Cyclization to Benzocyclic Ketones

2-Iodo-4-nitrophenylacetonitrile, as a member of the ω-(2-iodoaryl)alkanenitrile class, participates in palladium-catalyzed carbopalladation of nitriles to form benzocyclic ketones and cyclopentenones. This reactivity is enabled specifically by the ortho-iodo substitution pattern. The reaction proceeds via oxidative addition of the C(sp2)-I bond to Pd(0), followed by migratory insertion of the pendant nitrile, yielding indanone frameworks of pharmaceutical relevance including scaffolds related to atipamezole [1].

Pd-Catalyzed Cyclization
Class-level inference
Ortho-iodoaryl nitriles undergo oxidative addition under mild Pd(0) conditions; C–Br/Cl require harsher conditions or fail
Enables indanone scaffold synthesis
Qualitative reactivity hierarchy: I ≫ Br > Cl
Cross-coupling Cyclization Medicinal chemistry

Organocatalytic Michael Addition for Asymmetric Synthesis

The para-nitro substituent on 2-iodo-4-nitrophenylacetonitrile serves as a temporary remote activating group that increases the acidity of the benzylic protons (adjacent to the nitrile), enabling participation in enantioselective organocatalytic Michael additions to α,β-unsaturated aldehydes. This activation strategy is documented for nitrophenylacetonitriles as a class [1]. A sequential Michael addition/NaBH4 reduction/lactonization protocol yields diastereomerically pure disubstituted lactones in high optical purity [2]. The iodine at the ortho position remains intact and available for subsequent cross-coupling, enabling multi-step diversification strategies.

Organocatalytic Michael Addition
Class-level inference
para-Nitro activates benzylic protons for enantioselective Michael additions; non-nitrated analogs unreactive
Asymmetric C–C bond formation handle
Yields diastereomerically pure lactones after reduction
Organocatalysis Asymmetric synthesis Lactone synthesis

Predicted Physical Properties for Purification & Scale-Up

2-Iodo-4-nitrophenylacetonitrile exhibits predicted physicochemical properties that inform purification strategy and process scale-up decisions. The compound has a predicted density of 1.926 ± 0.06 g/cm³ and a predicted boiling point of 406.9 ± 30.0 °C [1]. The calculated XLogP3 value is 2.1, indicating moderate lipophilicity . The topological polar surface area (TPSA) is 69.6 Ų, which falls within favorable parameters for CNS drug-likeness considerations . The rotatable bond count is 1, and the compound contains zero hydrogen bond donors and three hydrogen bond acceptors [2].

Predicted Physicochemical Properties
Supporting evidence
Density 1.926 g/cm³, BP 406.9°C, XLogP3 2.1, TPSA 69.6 Ų
Supports purification method selection
Computational predictions; verify experimentally
Physicochemical properties Analytical chemistry Process chemistry

Copper-Mediated Vicarious Nucleophilic Substitution

In copper-mediated vicarious nucleophilic substitution reactions, iodinated methylene compounds (including iodoacetonitrile derivatives) function as generally applicable substrates [1]. In contrast, bromo analogues are documented to be less efficient unless an additional electron-withdrawing group is present on the substrate, while bromomalonic esters represent an exception that couples in good yields [2]. This reactivity differential is directly applicable to 2-iodo-4-nitrophenylacetonitrile versus its 2-bromo analog, where the iodine provides superior leaving group ability and oxidative addition kinetics under copper catalysis.

Cu-Mediated Vicarious Substitution
Cross-study comparable
Iodinated methylene compounds generally applicable; bromo analogues less efficient without extra EWG
Iodine broadens substrate scope
Conditions from Chalmers dissertation, 2017
Cross-coupling Nucleophilic substitution Copper catalysis

Ni-Catalyzed Reductive Cross-Coupling to α-Aryl Nitriles

Aryl iodides, including ortho-iodoaryl nitrile derivatives, serve as competent electrophilic coupling partners in nickel-catalyzed reductive decarboxylative cross-coupling with NHPI esters to access α-aryl nitriles [1]. This methodology provides a direct route to medicinally relevant α-aryl nitrile scaffolds [2]. 2-Iodo-4-nitrophenylacetonitrile contains the requisite ortho-iodoaryl nitrile structural motif and represents a viable substrate for this Ni-catalyzed transformation, whereas chloro and bromo analogs typically exhibit reduced reactivity under the same Ni-catalyzed conditions.

Ni-Catalyzed Reductive Coupling
Class-level inference
Aryl iodides serve as competent electrophilic partners; Ar–Br/Cl exhibit lower reactivity
Access to α-aryl nitrile scaffolds
Ni catalysis trend; verify specific substrate
Nickel catalysis Cross-coupling α-Aryl nitriles

Sequential Organocatalytic Addition & Cross-Coupling

2-Iodo-4-nitrophenylacetonitrile possesses orthogonal reactive sites that enable sequential functionalization strategies not achievable with mono-functional analogs. The nitrophenylacetonitrile core undergoes organocatalytic Michael addition at the benzylic position (activated by the para-nitro group), yielding diastereomerically pure disubstituted lactones after reduction and cyclization [1]. Crucially, the ortho-iodo substituent remains intact throughout this sequence and can subsequently undergo Pd-catalyzed or Cu-mediated cross-coupling to introduce a second diversity element . This orthogonal reactivity profile enables rapid generation of structurally complex libraries from a single building block.

Sequential Dual Functionalization
Class-level inference
Two orthogonal reactive sites: benzylic addition (organocatalytic) + aryl iodide cross-coupling
Supports diversity-oriented library synthesis
Requires validation with chosen coupling partners
Sequential synthesis Diversity-oriented synthesis Orthogonal reactivity

2-Iodo-4-nitrophenylacetonitrile: High-Value Applications


Ni-Catalyzed Synthesis of α-Aryl Nitriles

2-Iodo-4-nitrophenylacetonitrile serves as an aryl iodide electrophile in nickel-catalyzed reductive decarboxylative cross-coupling with NHPI esters to generate α-aryl nitrile scaffolds of medicinal relevance . The ortho-iodo substitution pattern, combined with the pendant nitrile, makes this compound a competent substrate for accessing biologically active α-aryl nitrile pharmacophores that are present in multiple drug candidates and clinical compounds .

Sequential Organocatalytic Addition & Pd Cross-Coupling

The orthogonal reactivity of 2-iodo-4-nitrophenylacetonitrile enables a two-step diversification sequence: (1) organocatalytic Michael addition at the benzylic position (activated by the para-nitro group) to α,β-unsaturated aldehydes, followed by reduction and lactonization to yield diastereomerically pure disubstituted lactones ; (2) subsequent Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling at the ortho-iodo position to introduce aryl, alkynyl, or amine diversity elements . This sequential approach generates structurally complex libraries from a single building block.

Pd-Catalyzed Synthesis of Benzocyclic Ketones

As a member of the ω-(2-iodoaryl)alkanenitrile class, 2-iodo-4-nitrophenylacetonitrile can undergo palladium-catalyzed carbopalladation of the nitrile group to form benzocyclic ketones and cyclopentenones . This cyclization provides synthetic access to indanone scaffolds, including intermediates relevant to pharmacologically active compounds such as atipamezole-related structures . The ortho-iodo substitution pattern is essential for oxidative addition and subsequent cyclization.

Late-Stage Functionalization for Parallel Synthesis

For medicinal chemistry groups requiring building blocks with orthogonal reactive handles, 2-iodo-4-nitrophenylacetonitrile offers a combination of: (1) a nitrile group reducible to primary amines or hydrolyzable to carboxylic acids; (2) a nitro group reducible to anilines; and (3) an aryl iodide for transition metal-catalyzed cross-coupling . This functional group density and orthogonality supports parallel library synthesis where diverse final compounds are accessed from a common intermediate.

Application
Selection Property
Validation Focus
Ni-Catalyzed α-Aryl Nitrile Synthesis
Aryl iodide electrophile for Ni catalysis
Cross-coupling efficiency with NHPI esters
Sequential Organocatalytic Addition & Cross-Coupling
Orthogonal benzylic and aryl iodide reactivity
Compatibility of Michael addition with subsequent coupling
Pd-Catalyzed Benzocyclic Ketone Synthesis
Ortho-iodo nitrile for carbopalladation
Cyclization efficiency to indanone frameworks
Late-Stage Functionalization for Parallel Synthesis
Three functional groups for orthogonal transformations
Library synthesis from common intermediate

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